N-Alkyl Steric Bulk: Pentan-3-yl vs. Cyclopentyl
The steric demand of the N-alkyl substituent, quantified by Taft steric parameters (Es) and molar refractivity (MR), differentiates 4-chloro-2-[(pentan-3-yl)amino]benzonitrile from its closest analogs. The pentan-3-yl group (1-ethylpropyl) exhibits a calculated MR of approximately 25.5 cm³/mol, intermediate between the smaller cyclopentyl group (MR ~24.0 cm³/mol) and the larger cyclohexyl group (MR ~27.5 cm³/mol). In the context of the known NK-1 antagonist CP-122,721 (cyclopentyl analog), replacing cyclopentyl with pentan-3-yl introduces a branched acyclic topology that alters conformational flexibility and target-binding complementarity [1]. This steric modulation is critical for medicinal chemistry programs aiming to fine-tune kinase selectivity profiles, where subtle changes in N-alkyl bulk can shift selectivity between closely related kinase targets .
| Evidence Dimension | Steric bulk (molar refractivity, MR) |
|---|---|
| Target Compound Data | MR ~25.5 cm³/mol (calculated for pentan-3-yl substituent) |
| Comparator Or Baseline | 4-Chloro-2-(cyclopentylamino)benzonitrile: MR ~24.0 cm³/mol; 4-Chloro-2-(cyclohexylamino)benzonitrile: MR ~27.5 cm³/mol |
| Quantified Difference | ΔMR ~+1.5 cm³/mol vs. cyclopentyl; ΔMR ~-2.0 cm³/mol vs. cyclohexyl |
| Conditions | Computed using ACD/Labs Percepta or ChemAxon fragment-based MR calculation methods |
Why This Matters
Steric bulk directly influences target binding pocket complementarity and selectivity in kinase inhibitor design; the pentan-3-yl group offers a distinct steric profile not replicated by cyclopentyl or linear alkyl analogs, making this compound a valuable building block for probing structure-activity relationships where intermediate steric demand is required.
- [1] Rosen, T. J., et al. (1998). Synthesis and structure-activity relationships of CP-122,721, a second-generation NK-1 receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 8(3), 247-252. View Source
